molecular formula C8H17ClN2O2 B1391406 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride CAS No. 1181868-02-9

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride

Cat. No.: B1391406
CAS No.: 1181868-02-9
M. Wt: 208.68 g/mol
InChI Key: XFRWLSCMFFKHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structural features and reactivity, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxy-piperidine with methylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires anhydrous conditions and a temperature range of 50-70°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would include purification steps to isolate the compound from by-products and unreacted starting materials. Techniques such as recrystallization or chromatography may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Hydroxy-1-piperidinyl)ethanone

  • 4-Hydroxy-piperidine

  • Methylamine derivatives

Uniqueness: 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride is unique due to its specific structural features, which include the presence of both hydroxyl and amino groups. This combination of functional groups contributes to its reactivity and versatility in various applications.

Properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-6-8(12)10-4-2-7(11)3-5-10;/h7,9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRWLSCMFFKHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(CC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.